2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid
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Description
Synthesis Analysis
The synthesis of related pyrimidinyl acetic acid derivatives involves base-catalyzed condensation reactions. For instance, a series of acetic acid derivatives were synthesized by condensing beta-aroylpropionic acid and thiourea with aldehydes in ethanol, with their structures confirmed through NMR and IR spectral data (Bahekar & Shinde, 2004). Similar methodologies may apply to the target compound, indicating a versatile approach to synthesizing such complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was determined based on elemental analysis, IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011). These methodologies provide a foundation for analyzing the structure of "2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid".
Chemical Reactions and Properties
Pyrimidinyl acetic acid derivatives engage in a variety of chemical reactions. Some compounds have demonstrated moderate anti-inflammatory activity, suggesting potential reactivity and functional applications in bioactive compound synthesis (Bahekar & Shinde, 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, can be inferred from related studies. For example, the crystal structure of a similar pyridinyl-acetic acid derivative was determined, highlighting the importance of X-ray diffraction analysis in understanding the physical properties of these molecules (Shen et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with various chemical agents, stability under different conditions, and potential for further functionalization, are key aspects of these compounds. The synthesis and antimycobacterial activity study of thiadiazolylthio acetic acid derivatives indicate that chemical modifications can significantly impact biological activity, suggesting a route for the exploration of "this compound" for specific applications (Mamolo et al., 2001).
Scientific Research Applications
Antimicrobial Agents : The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to "2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid," has been explored for potential antimicrobial applications (Holla et al., 2006).
Regioselective Synthesis : Research has been conducted on highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, closely related to the structure of the compound , which could have implications in designing targeted therapeutic molecules (Martins et al., 2009).
Synthesis of Novel Ethers : Another study involved the synthesis of novel bis-heterocyclic ethers, which are structurally similar to the compound of interest. These ethers incorporate other heterocyclic rings, suggesting their potential in diverse chemical applications (Abass et al., 2019).
Anticancer Properties : Derivatives of pyrazole, closely related to the compound of interest, have been synthesized and evaluated for their anticancer properties. This indicates the potential of similar compounds in cancer research and therapy (Jose, 2017).
Synthesis of Heterocyclic Compounds : Research has been focused on the dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives. These findings could be relevant to the chemical synthesis and biological evaluation of similar compounds (Ajani et al., 2019).
Antioxidant Activity : Some new heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, structurally related to the compound , have been synthesized and evaluated for antioxidant activity (El‐Mekabaty, 2015).
properties
IUPAC Name |
2-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-3-20-5-8(7(2)19-20)9-4-10(13(14,15)16)18-12(17-9)23-6-11(21)22/h4-5H,3,6H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFUECQJVSHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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